4-chloro-1-({1-[(4-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole
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Overview
Description
4-chloro-1-({1-[(4-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with a 4-chloro group and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-({1-[(4-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multi-step organic reactions. One common route includes the formation of the azetidine ring followed by the introduction of the pyrazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and conditions is crucial to minimize by-products and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-({1-[(4-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
4-chloro-1-({1-[(4-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-chloro-1-({1-[(4-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved are often studied using biochemical assays and molecular modeling to understand the compound’s activity at the molecular level.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-({1-[(4-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole: shares similarities with other pyrazole derivatives and azetidine-containing compounds.
4-chloro-1-(4-fluorophenyl)-1H-pyrazole: A simpler analog without the azetidine moiety.
1-({1-[(4-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole: Lacks the chloro substitution.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties not observed in its analogs.
Properties
Molecular Formula |
C14H15ClFN3 |
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Molecular Weight |
279.74 g/mol |
IUPAC Name |
4-chloro-1-[[1-[(4-fluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole |
InChI |
InChI=1S/C14H15ClFN3/c15-13-5-17-19(10-13)9-12-7-18(8-12)6-11-1-3-14(16)4-2-11/h1-5,10,12H,6-9H2 |
InChI Key |
BFEUJMJCCCWTDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)F)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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